6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-3-15-4-6-16(7-5-15)11-8-10(12-2)13-9-14-11/h8-9H,3-7H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJCBIDANMUDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC(=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 2,4-dichloro-6-methylpyrimidine or 2,4-dichloropyrimidine serve as the primary electrophilic substrates.
- 4-ethylpiperazine is the key nucleophile for substitution at the 6-position.
- Secondary amines such as methylamine or N-methyl substituents are introduced at the 4-position.
- Solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K₂CO₃) are commonly employed to facilitate nucleophilic aromatic substitution (S_NAr).
General Synthetic Strategy
The preparation generally follows a multi-step sequence involving:
Nucleophilic Substitution at the 4-Position of Pyrimidine:
- The 4-chloropyrimidine derivative is reacted with methylamine or N-methylamine to introduce the N-methylamino group.
- This reaction is typically conducted in polar aprotic solvents such as DMF at moderate temperatures (10–15 °C to 80–90 °C).
- The reaction proceeds via S_NAr mechanism, replacing the chlorine atom with the methylamino group.
Nucleophilic Substitution at the 6-Position with 4-ethylpiperazine:
- The 6-position chlorine is substituted by 4-ethylpiperazine under elevated temperatures (100–120 °C).
- Presence of base (e.g., K₂CO₃) enhances the nucleophilicity and drives the reaction to completion.
- This step yields the desired 6-(4-ethylpiperazin-1-yl) substitution on the pyrimidine ring.
Purification and Characterization:
- The crude product is purified by chromatographic techniques using eluents such as methanol-chloroform mixtures.
- Characterization includes NMR (¹H and ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) confirming the structure and purity.
Detailed Synthesis Procedure (Representative Example)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2,4-dichloro-6-methylpyrimidine + methylamine in DMF, 10–15 °C, 12–14 h | Nucleophilic substitution of chlorine at 4-position by methylamine | Formation of 4-(N-methylamino)-6-chloropyrimidine intermediate |
| 2 | Intermediate + 4-ethylpiperazine, K₂CO₃, DMF, 100–120 °C, several hours | Substitution of chlorine at 6-position by 4-ethylpiperazine | Formation of 6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine |
| 3 | Purification by column chromatography (MeOH–CHCl₃) | Isolation of pure target compound | Yields reported as excellent (>75%) in related analogs |
Research Findings and Optimization Insights
- The use of excess secondary amines and strong bases such as potassium carbonate in DMF significantly improves substitution efficiency at the pyrimidine ring.
- Temperature control is critical; lower temperatures favor selective substitution at the 4-position, while higher temperatures are required for substitution at the sterically hindered 6-position.
- The reaction sequence may produce regioisomers, but the major product corresponds to substitution at the 6-position by the piperazine derivative and at the 4-position by the methylamino group.
- Characterization data such as ¹H NMR signals for aromatic protons (around δ 6.2–8.5 ppm) and aliphatic piperazine protons (δ 2.3–3.7 ppm) confirm the substitution pattern.
- The methodology aligns with established nucleophilic aromatic substitution protocols for pyrimidine derivatives, ensuring reproducibility and scalability.
Comparative Table of Reaction Parameters
| Parameter | Condition Range | Effect on Reaction |
|---|---|---|
| Solvent | DMF, DMSO | Polar aprotic solvents facilitate nucleophilic substitution |
| Base | K₂CO₃, triethylamine | Enhances nucleophilicity, neutralizes HCl byproduct |
| Temperature | 10–15 °C (4-position), 100–120 °C (6-position) | Controls regioselectivity and reaction rate |
| Reaction Time | 12–14 h (4-position), several hours (6-position) | Ensures complete substitution |
| Molar Ratio | Excess amine (1.5–2 equiv) | Drives reaction to completion |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine ring, potentially leading to ring-opened products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced forms of the pyrimidine or piperazine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs, particularly those targeting central nervous system disorders.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets such as receptor tyrosine kinases. The compound binds to the active site of these receptors, inhibiting their activity and thereby modulating downstream signaling pathways. This inhibition can lead to various therapeutic effects, including anti-cancer activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
*Estimated based on molecular formulas.
Key Observations:
Piperazine vs. This difference may influence binding to targets like kinases, where basic nitrogen atoms often interact with acidic residues . Piperidine-containing analogs (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) exhibit higher logP values due to reduced polarity, favoring membrane permeability but possibly reducing aqueous solubility .
Substituent Effects on Bioactivity :
- The ethyl group on the piperazine ring in the target compound increases lipophilicity compared to the methyl group in 6-(4-Methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylvinyl]pyrimidin-4-amine. This modification could improve blood-brain barrier penetration or alter metabolic stability .
- The vinylphenyl substituent in the methylpiperazine analog enhances aromatic stacking interactions, a feature absent in the target compound, which may limit its utility in targeting hydrophobic binding pockets .
Therapeutic Potential: The target compound shares a 4-ethylpiperazinyl motif with abemaciclib, a CDK4/6 inhibitor. Molecular docking studies suggest that such groups align with the CDK4 active site (grid size: 22.55 × 13.25 × 22.98 Å), though the absence of abemaciclib’s fluorinated benzimidazole may reduce potency . N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine is highlighted as a versatile building block in pharmaceutical synthesis, whereas the target compound’s N-methyl group may streamline synthetic routes .
Table 2: Physicochemical and ADMET Properties
Biological Activity
6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine is a compound that has garnered interest in medicinal chemistry for its potential biological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an ethylpiperazine moiety and a methyl group. Its molecular formula is with a molecular weight of 221.30 g/mol. The unique structure allows for various interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have evaluated the anticancer properties of 6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine. In vitro assays demonstrated its efficacy against several cancer cell lines, indicating potential as an anticancer agent:
| Cell Line | GI Value (%) at 10 μM |
|---|---|
| HOP-92 (NSCL) | 86.28 |
| HCT-116 (Colorectal) | 40.87 |
| SK-BR-3 (Breast) | 46.14 |
These results suggest that the compound exhibits significant cytostatic activity, particularly against non-small cell lung cancer (NSCL) cells .
The mechanism of action involves the compound's ability to inhibit specific kinase receptors, which play crucial roles in cancer cell proliferation. Interaction studies have highlighted its binding affinity to target proteins, enhancing our understanding of its therapeutic potential .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the piperazine moiety is essential for enhancing biological activity. Variations in substituents on the pyrimidine ring can lead to different pharmacological profiles:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 6-Chloro-N-(2-pyridyl)pyrimidin-4-amines | Contains a chloro substituent on pyrimidine | Exhibits different biological activities |
| 4-(4-Ethylpiperazin-1-yl)-6-methylpyridin-2-amines | Similar piperazine substitution but different ring | May show varying pharmacological profiles |
| 2-(3-Ethylpiperidin-1-yl)-6-methylpyrimidin-4-amines | Piperidine instead of piperazine | Potentially altered receptor interactions |
This table illustrates how modifications can influence the compound's interaction with biological targets, ultimately affecting its efficacy.
Case Studies
Several case studies have been published that focus on the synthesis and evaluation of derivatives related to 6-(4-ethylpiperazin-1-yl)-N-methylpyrimidin-4-amine:
- Synthesis and Evaluation : A study synthesized various derivatives by modifying the ethylpiperazine group and evaluated their anticancer activities against multiple cell lines. The most promising candidates showed enhanced selectivity and potency .
- ADME-Tox Properties : The pharmacokinetic properties were assessed, revealing favorable absorption, distribution, metabolism, and excretion (ADME) profiles for certain derivatives, indicating their potential as drug candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
